molecular formula C8H7F3N2 B1398503 2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine CAS No. 905273-59-8

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

Cat. No.: B1398503
CAS No.: 905273-59-8
M. Wt: 188.15 g/mol
InChI Key: RXRGPQZDUXFAAD-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a heterocyclic compound that contains a trifluoromethyl group attached to a pyrrolo[3,4-b]pyridine core

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including histone lysine demethylase KDM5A, ubiquitin C-terminal hydrolase-L1 (UCH-L1), and alkaline phosphatase (ALPase) . These interactions are primarily mediated through hydrogen bonding and van der Waals forces, which facilitate the binding of the compound to the active sites of these enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the PI3K signaling pathway, which is involved in cell proliferation, apoptosis, and glucose metabolism . Additionally, it can modulate the expression of genes associated with these pathways, leading to altered cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For example, the compound can inhibit histone lysine demethylase KDM5A by binding to its active site, preventing the demethylation of histone proteins and thereby affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that the compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body. The compound can also affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus where it can interact with nuclear proteins and influence gene expression .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is unique due to its specific structural features, which combine the properties of both the trifluoromethyl group and the pyrrolo[3,4-b]pyridine core. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)7-2-1-5-3-12-4-6(5)13-7/h1-2,12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRGPQZDUXFAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)N=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80719123
Record name 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905273-59-8
Record name 2-(Trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80719123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared in analogy to Example A2(c) from 2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light yellow solid. MS (m/e): 189.3 ([M+H+, 100%).
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2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Synthesis routes and methods II

Procedure details

Name
FC(F)(F)c1ccc2c(n1)CN(C(c1ccccc1)(c1ccccc1)c1ccccc1)C2
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Synthesis routes and methods III

Procedure details

Prepared in analogy to Example A2 (c) from 2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine and trifluoroacetic acid. Light yellow solid. MS (m/e): 189.3 ([M+H+, 100%).
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Example A2 ( c )
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2-Trifluoromethyl-6-trityl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
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2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 5
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Reactant of Route 6
2-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine

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